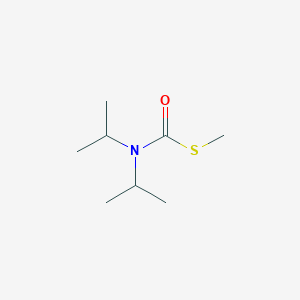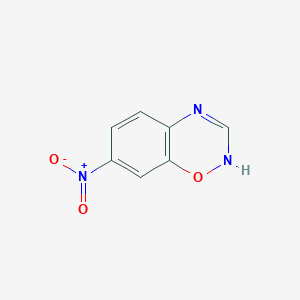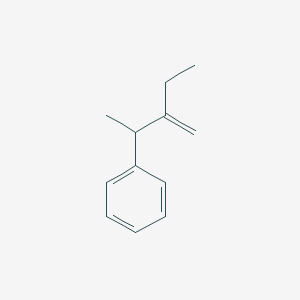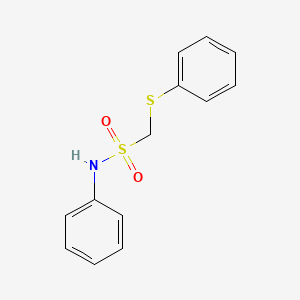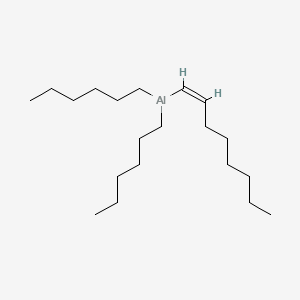
(Z)-Dihexyloct-1-enylaluminium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-Dihexyloct-1-enylaluminium is an organoaluminium compound characterized by the presence of a double bond in the (Z)-configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Dihexyloct-1-enylaluminium typically involves the reaction of dihexyloct-1-ene with an aluminium reagent under controlled conditions. One common method is the hydroalumination of dihexyloct-1-ene using triethylaluminium. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroalumination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-Dihexyloct-1-enylaluminium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or aldehydes.
Reduction: It can be reduced to form saturated hydrocarbons.
Substitution: The aluminium atom can be substituted with other groups, leading to the formation of different organoaluminium compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.
Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
Oxidation: Produces alcohols or aldehydes.
Reduction: Produces saturated hydrocarbons.
Substitution: Produces various substituted organoaluminium compounds.
Aplicaciones Científicas De Investigación
(Z)-Dihexyloct-1-enylaluminium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in the synthesis of biologically active molecules.
Medicine: Explored for its potential in drug development and delivery systems.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of (Z)-Dihexyloct-1-enylaluminium involves its ability to act as a Lewis acid, facilitating various chemical reactions. The aluminium atom in the compound can coordinate with electron-rich species, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reaction and application.
Comparación Con Compuestos Similares
Similar Compounds
Triethylaluminium: Another organoaluminium compound used in similar applications.
Diisobutylaluminium hydride: Used as a reducing agent in organic synthesis.
Allyltrimethylsilane: Used in the formation of carbon-carbon bonds.
Uniqueness
(Z)-Dihexyloct-1-enylaluminium is unique due to its (Z)-configuration, which can influence its reactivity and selectivity in chemical reactions. This configuration can lead to different stereochemical outcomes compared to its (E)-isomer or other organoaluminium compounds.
Propiedades
Número CAS |
68900-80-1 |
|---|---|
Fórmula molecular |
C20H41Al |
Peso molecular |
308.5 g/mol |
Nombre IUPAC |
dihexyl-[(Z)-oct-1-enyl]alumane |
InChI |
InChI=1S/C8H15.2C6H13.Al/c1-3-5-7-8-6-4-2;2*1-3-5-6-4-2;/h1,3H,4-8H2,2H3;2*1,3-6H2,2H3; |
Clave InChI |
KQDXBDSBTFZXIN-UHFFFAOYSA-N |
SMILES isomérico |
CCCCCC/C=C\[Al](CCCCCC)CCCCCC |
SMILES canónico |
CCCCCCC=C[Al](CCCCCC)CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




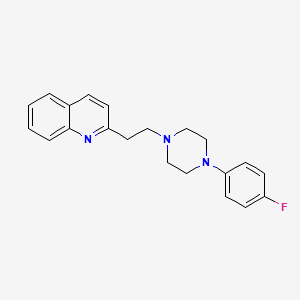

-lambda~5~-phosphane](/img/structure/B14623461.png)

![Benzamide, N-[2-[4-(aminosulfonyl)phenyl]ethyl]-2-methoxy-5-methyl-](/img/structure/B14623490.png)
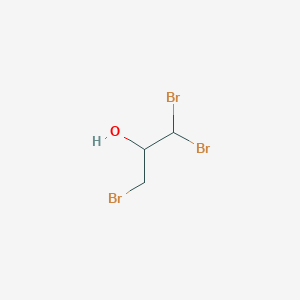
![1-[4-(3-Hydroxy-3-methylbut-1-en-1-yl)phenyl]ethan-1-one](/img/structure/B14623501.png)

